Direct Orange S

概要

説明

Direct Orange S, also known as Direct Orange 26 or C.I. 29150, is a synthetic organic dye . It is an orange crystalline powder that is soluble in water but insoluble in organic solvents . It is primarily used as a textile dye, widely applied in the dyeing process of cotton, hemp, silk, and synthetic fibers . It strongly adsorbs onto the surface of fibers, forming a stable colorant .

Synthesis Analysis

The common method for synthesizing this compound involves reacting aniline compounds with nitrous acid, followed by a diazotization and coupling reaction with a diazonium sulfonate . This process requires strict control of reaction conditions and operators need to have relevant chemical experimental skills and safety awareness .

Molecular Structure Analysis

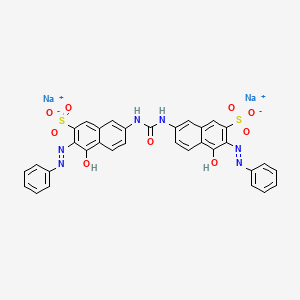

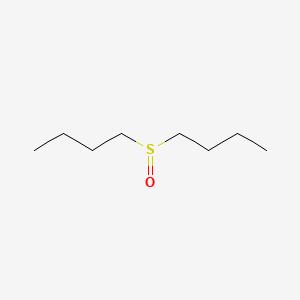

The molecular formula of this compound is C33H22N6Na2O9S2 . The molecular structure of this compound has been studied using both practical spectroscopic and theoretical investigations . Density functional theory (DFT) calculations and electronic vibrational properties are performed to investigate its structural stability .

Chemical Reactions Analysis

The degradation of this compound has been studied using nonthermal atmospheric pressure plasma jet . The plasma treatment was carried out as a function of various operating parameters such as potential and treatment time . The formation of reactive oxygen and nitrogen species during the plasma treatment was responsible for dye oxidation and degradation .

Physical And Chemical Properties Analysis

This compound is an orange crystalline powder . It is soluble in water but insoluble in organic solvents . The density of this compound is 1.8 g/cm³ at 20°C . Its water solubility is 9.81 g/L at 20°C .

科学的研究の応用

Environmental Remediation through Adsorption

One of the prevalent methods for treating dye-contaminated water involves using low-cost, eco-friendly adsorbents. Studies have demonstrated the effectiveness of materials like orange peel and rice husk in adsorbing dyes such as Direct Red and Direct Orange from aqueous solutions. These studies reveal that acidic conditions favor the adsorption process, with the adsorption kinetics conforming to pseudo-second-order kinetics, indicating the potential of these natural waste materials as efficient adsorbents for dye removal from wastewater (A. Khaled, A. Nemr, A. El-Sikaily, O. Abdelwahab, 2009; Yusra Safa, H. Bhatti, 2011) Desalination, 2009 Desalination, 2011.

Photocatalytic Degradation

Another area of research involves the photocatalytic decolorization of dyes using materials like zinc oxide under UV irradiation. This method has shown promise in breaking down Direct Orange dye, with the process adhering to pseudo-first-order kinetics. The optimal conditions for this photocatalytic reaction include specific dye concentrations, catalyst doses, and pH levels, emphasizing the technique's potential for efficient dye degradation in wastewater treatment (Shaymaa I. S. Zuafuani, L. Ahmed, 2015) International Journal of Chemical Sciences, 2015.

作用機序

Target of Action

Direct Orange S, also known as Solvent Orange 7, is a synthetic organic dye primarily used in the textile industry . Its primary targets are cotton, linen, silk, and synthetic fibers, where it imparts a vibrant orange color .

Result of Action

The result of the action of this compound is the imparting of a vibrant orange color to the fibers. This is achieved through the binding of the dye molecules to the fiber molecules. The strength and quality of the color depend on the efficiency of the dyeing process and the properties of the dye and the fiber .

Action Environment

The action of this compound is influenced by various environmental factors. These include the temperature and pH of the dye solution, which can affect the solubility of the dye and its interaction with the fiber. Other factors, such as the hardness of the water and the presence of other chemicals, can also affect the dyeing process. It’s also worth noting that the dyeing process can have environmental impacts, including the release of dye and other chemicals into wastewater .

Safety and Hazards

特性

IUPAC Name |

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSARWKALPGYFTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H22N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881400 | |

| Record name | C.I. Direct Orange 26, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3626-36-6 | |

| Record name | C.I. 29150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Orange 26, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT ORANGE 26 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5GU9UN7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Direct Orange S and what are its main applications?

A1: this compound is a textile dye commonly used in various industries. Due to its widespread use, it often ends up contaminating wastewater systems [, , ]. This has spurred significant research into effective methods for its removal from water.

Q2: How effective are iron oxide nanoparticles in removing this compound from wastewater?

A2: Research suggests that biosynthesized iron oxide nanoparticles (INPs) smaller than 100 nm, coupled with ultra-sonication, can effectively decolorize this compound solutions []. This process, utilizing a non-toxic Fenton reaction, proved more efficient than traditional stirring methods for dye removal.

Q3: What factors influence the efficiency of INP-mediated decolorization of this compound?

A3: The effectiveness of INP-mediated this compound decolorization is influenced by several factors, including:

- INP concentration: Higher INP concentrations generally lead to increased dye removal [].

- pH: The solution's pH plays a crucial role, with an alkaline pH being more favorable for decolorization [].

- Hydrogen peroxide concentration: The presence of hydrogen peroxide (H2O2) significantly enhances the degradation process [].

Q4: Are there alternative materials that show promise in removing this compound from wastewater?

A4: Yes, several other materials have demonstrated potential for this compound removal:

- Calcium/chitosan/fly ash (Ca/CTS/FA) composite: This composite exhibits high adsorption rates for this compound, reaching equilibrium within 60 minutes [].

- Ceramic membranes with Ce/Sb-SnO2: These membranes demonstrate potential for separating this compound from wastewater [].

- Amphoteric lignin-based flocculants: These flocculants, particularly LSDC (prepared from calcium lignosulfonate), show good decolorization capabilities, achieving over 80% removal for several dyes, including this compound [].

Q5: How does the adsorption process of this compound onto Ca/CTS/FA composite work?

A5: The adsorption of this compound onto Ca/CTS/FA composite follows the Langmuir model, suggesting monolayer adsorption onto a homogenous surface []. The process is spontaneous and endothermic, meaning it is thermodynamically favored at higher temperatures.

Q6: What is the importance of understanding the adsorption thermodynamics of this compound?

A6: Studying the adsorption thermodynamics, such as enthalpy, entropy, and Gibbs free energy, helps determine the feasibility, spontaneity, and temperature dependence of the adsorption process []. This knowledge is crucial for optimizing the design and operation of efficient dye removal systems.

Q7: What analytical techniques are used to study the removal of this compound?

A7: Researchers utilize various analytical techniques to investigate this compound removal, including:

- High-performance liquid chromatography (HPLC): This technique allows for the identification and quantification of this compound in solution, confirming its degradation or removal [].

- Fourier-transform infrared spectroscopy (FT-IR): FT-IR helps analyze the functional groups present in adsorbent materials like Ca/CTS/FA, providing insights into the adsorption mechanism [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Benzo[c]carbazole](/img/structure/B1346553.png)

![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)